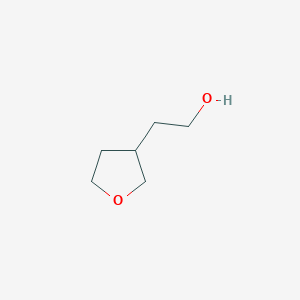

2-(Tetrahydro-3-furanyl)ethanol

概要

説明

2-(Tetrahydro-3-furanyl)ethanol is a chemical compound with the molecular formula C6H12O2. It is a colorless liquid with a sweet odor and is soluble in water and organic solvents. This compound is commonly used in various fields such as medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

2-(Tetrahydro-3-furanyl)ethanol can be synthesized through several methods. One common method involves the reduction of furfural, a furan derivative, using catalytic hydrogenation . This process typically employs catalysts such as palladium or platinum under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biorefineries. These facilities convert biomass-derived furans into various chemicals, including this compound . The process leverages the metabolic diversity of microorganisms to achieve high yields and low environmental impact .

化学反応の分析

Types of Reactions

2-(Tetrahydro-3-furanyl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or sodium methoxide.

Major Products

The major products formed from these reactions include various furan derivatives and alcohols, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Synthesis

2-(Tetrahydro-3-furanyl)ethanol serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of furan derivatives and other alcohols. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Palladium or platinum catalysts | Catalytic hydrogenation |

| Substitution | Sodium hydride | Nucleophilic substitution |

Biological Studies

In biological research, this compound is employed to study metabolic pathways and enzyme reactions. It acts as a substrate for various enzymes, facilitating investigations into biochemical processes.

Case Study: Enzyme Interaction

A study demonstrated that this compound interacts with specific enzymes involved in oxidation-reduction reactions, providing insights into metabolic pathways relevant to drug metabolism and detoxification processes.

Industrial Applications

This compound is utilized in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for applications such as:

- Solvents: Used for fats, waxes, resins, dyes, and vegetable oils.

- Plasticizers: Enhances flexibility in materials.

- Intermediate in Pharmaceutical Synthesis: Plays a role in producing active pharmaceutical ingredients (APIs).

Toxicity Studies

Research indicates that this compound has a low potential for toxicity. In acute toxicity studies on rats, no significant adverse effects were observed at low doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 40 mg/kg bw/day for repeated dose toxicity.

Biodegradability

The compound is considered readily biodegradable, with studies showing over 90% degradation within 28 days under aerobic conditions. This property suggests a lower environmental impact compared to less biodegradable alternatives.

作用機序

The mechanism of action of 2-(Tetrahydro-3-furanyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound’s effects are mediated through its ability to participate in hydrogen bonding and other intermolecular interactions .

類似化合物との比較

Similar Compounds

2-(Tetrahydro-2-furanyl)ethanol: This compound has a similar structure but differs in the position of the hydroxyl group.

2-(Oxolan-3-yl)ethanol: Another similar compound with slight variations in the furan ring structure.

Uniqueness

2-(Tetrahydro-3-furanyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its solubility in both water and organic solvents makes it versatile for various applications.

生物活性

2-(Tetrahydro-3-furanyl)ethanol, also known as tetrahydrofurfuryl alcohol, is a compound with significant biological activity. It is derived from furfural and has been studied for its potential applications in various fields, including pharmaceuticals, food science, and materials science. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12O2

- CAS Number : 130990-25-9

- Structure : The compound features a tetrahydrofuran ring, which contributes to its unique properties.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays against bacteria such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have utilized assays like DPPH radical scavenging to quantify its antioxidant capacity.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions. It appears to modulate neurotransmitter levels, particularly serotonin and dopamine, by interacting with monoamine oxidase (MAO) enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits MAO, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.

- Cell Signaling Modulation : It influences various signaling pathways involved in inflammation and cell survival. This modulation can result in reduced inflammatory responses and enhanced cell viability under stress conditions.

- Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways within the pathogens.

Case Studies

- Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity of this compound against multiple bacterial strains.

- Results indicated MIC values as low as 0.05 mg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.1 |

| Bacillus subtilis | 0.08 |

- Antioxidant Activity Assessment :

- The antioxidant capacity was evaluated using the DPPH assay.

- The compound exhibited an EC50 value of 15 mg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| Ascorbic Acid (Control) | 5 |

Biochemical Pathways

The compound's interaction with cellular pathways has been explored through various biochemical assays:

- Impact on Reactive Oxygen Species (ROS) : In vitro studies demonstrated that treatment with this compound reduced ROS levels in neuronal cells under oxidative stress conditions.

- Inflammatory Cytokine Modulation : The compound significantly decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in cell culture models, suggesting anti-inflammatory properties.

特性

IUPAC Name |

2-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNHEBUGYPWWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456039 | |

| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130990-25-9 | |

| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。